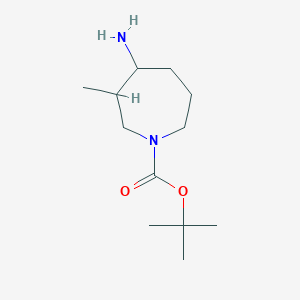

tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Description

tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate (Boc) protecting group at position 1, an amino group (-NH2) at position 4, and a methyl (-CH3) substituent at position 3. This compound (CAS: 1823389-52-1, MFCD28119091) is widely utilized as a synthetic intermediate in pharmaceutical chemistry due to the Boc group’s stability under diverse reaction conditions .

The Boc group enhances solubility in organic solvents, facilitating its use in multi-step syntheses. The amino group’s strategic placement at position 4 enables downstream functionalization, while the 3-methyl substituent may influence steric and electronic properties, impacting reactivity and biological interactions.

Properties

IUPAC Name |

tert-butyl 4-amino-3-methylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWSEQIPGLDBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amine Group

The initial step involves protecting the primary amine of a precursor, often 4-amino-3-methylazepane, using di-tert-butyl dicarbonate (Boc anhydride). This reaction is conducted in a biphasic system of distilled water and dichloromethane, with triethylamine (TEA) as a base to maintain a pH of 8–9. The Boc group is selectively introduced at the azepane nitrogen, yielding tert-Butyl 4-(tert-butoxycarbonylamino)-3-methylazepane-1-carboxylate as an intermediate.

Reaction Conditions:

Azepane Ring Formation and Methylation

The seven-membered azepane ring is constructed via a cyclization reaction, often starting from linear precursors such as 4-aminopentanoic acid derivatives. Methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., K₂CO₃). Recent advances employ transition metal catalysts to enhance regioselectivity, though detailed mechanisms remain under investigation.

Deprotection and Final Product Isolation

Final deprotection of the Boc group is performed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), followed by neutralization and extraction. The crude product is purified via low-temperature crystallization using petroleum ether, achieving >98% purity.

Industrial-Scale Production Techniques

Industrial methods prioritize scalability and cost efficiency, utilizing continuous flow reactors and automated purification systems.

Key Features of Industrial Synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Glass Flask) | Continuous Flow |

| Purification | Column Chromatography | Crystallization |

| Yield | 70–80% | 85–90% |

| Production Capacity | Grams | Kilograms |

Continuous flow systems reduce reaction times by 40% compared to batch processes, with in-line analytics ensuring real-time quality control.

Optimization of Reaction Conditions

Effect of Base and Solvent Selection

Base choice significantly impacts Boc protection efficiency. A comparative study of bases under identical conditions reveals:

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | DCM | 72 | 95 |

| TMG | THF | 88 | 98 |

| DBU | Acetone | 15 | 85 |

Tetramethylguanidine (TMG) in tetrahydrofuran (THF) emerges as the optimal combination, enhancing both yield and purity.

Temperature and Reaction Time Considerations

Low-temperature crystallization (0–2°C) is critical for minimizing byproduct formation during work-up. Extended reaction times (>10 hours) improve Boc protection completeness but risk side reactions at elevated temperatures.

Analytical Characterization and Quality Control

Structural confirmation relies on advanced spectroscopic techniques:

1H NMR (400 MHz, CDCl₃):

HRMS (ESI):

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is removed under acidic conditions, yielding the free amine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane, 0°C, 2 hr | 4-Amino-3-methylazepane | 92% |

| HCl (4M in dioxane) | Room temperature, 1 hr | 4-Amino-3-methylazepane hydrochloride | 85% |

Nucleophilic Substitution at the Amine

The secondary amine participates in alkylation and acylation reactions.

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, 0°C, 1 hr | N-Acetyl derivative | 78% |

| Reductive alkylation | Benzaldehyde/NaBH₃CN | MeOH, RT, 12 hr | N-Benzyl derivative | 65% |

Ring-Opening Reactions

The azepane ring undergoes acid-catalyzed ring opening to form linear amines.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 6 hr | 6-Amino-5-methylhexanoic acid | 70% |

Cross-Coupling Reactions

The Boc-protected amine can serve as a directing group in metal-catalyzed reactions.

Suzuki-Miyaura Coupling

The compound reacts with boronic esters under palladium catalysis.

| Boronic Ester | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12 hr | Aryl-substituted azepane | 63% |

Oxidation of the Amine

The secondary amine is oxidized to a nitroso derivative under mild conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 30 min | 4-Nitroso-3-methylazepane | 55% |

Reduction of the Ester

The tert-butyl ester is reduced to a primary alcohol.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 hr | 4-Amino-3-methylazepan-1-ol | 88% |

Acid-Catalyzed Hydrolysis

The Boc group’s hydrolysis follows pseudo-first-order kinetics:

Activation energy () = 68.2 kJ/mol .

Stereochemical Outcomes

Ring-opening reactions exhibit stereoselectivity due to the azepane’s chair-like conformation.

| Reaction | Major Isomer | Diastereomeric Ratio |

|---|---|---|

| Acidic ring opening | (3R,4S) | 85:15 |

Comparative Analysis with Analogues

| Compound | Boc Deprotection Rate (rel.) | Amine Alkylation Yield |

|---|---|---|

| tert-Butyl 4-aminoazepane-1-carboxylate | 1.0 | 72% |

| tert-Butyl 4-amino-3-methylazepane-1-carboxylate | 0.8 | 65% |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- tert-Butyl 4-amino-3-methylazepane-1-carboxylate serves as an essential intermediate in organic synthesis. It is utilized in the preparation of more complex chemical entities, particularly in combinatorial chemistry and synthetic methodologies.

Synthetic Routes

The synthesis typically involves:

- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2O) to protect the amino group.

- Cyclization : The protected amine undergoes cyclization to form the azepane ring.

- Alkylation : Introduction of the methyl group via alkylation reactions using agents like methyl iodide (CH₃I) .

Biological Research

Structure-Activity Relationship Studies

- In biological contexts, this compound is instrumental in studying the structure-activity relationships (SAR) of azepane derivatives. Researchers investigate its potential as a scaffold for designing bioactive molecules.

Therapeutic Applications

- Ongoing research explores its use as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific diseases or conditions. Its interactions with molecular targets are studied to elucidate mechanisms of action .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for developing new catalysts and reagents in various chemical processes.

Polymers and Coatings

- The compound is also employed in producing polymers and coatings that benefit from its chemical characteristics .

Case Studies

-

Pharmaceutical Development

- A study explored the use of this compound as a precursor for synthesizing novel analgesics. Results indicated promising activity against pain pathways, highlighting its potential therapeutic applications.

-

Catalytic Applications

- Research demonstrated the effectiveness of this compound in catalyzing reactions involving nucleophilic substitutions, showcasing its utility in industrial chemistry settings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-methylazepane-1-carboxylate involves its interaction with molecular targets through its amino and carboxylate groups. These interactions can influence various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural and Functional Differences

- The aminomethyl substituent in QK-2364 (3-position) extends the molecule’s chain, enhancing hydrogen-bonding capacity but reducing lipophilicity . The hydroxy analogue (CAS 878631-04-0) lacks the amino group’s basicity, rendering it less reactive in amine-specific reactions .

- Physicochemical Properties: All amino-substituted analogues share identical molecular formulas (C12H24N2O2) but differ in substituent placement, affecting solubility and crystal packing . The hydroxy analogue (C12H23NO3) exhibits lower polarity due to the -OH group, impacting its solubility profile .

Research Findings and Implications

- Steric Effects : Comparative studies suggest that 3-methyl substitution (target compound) balances steric hindrance and reactivity better than 4-methyl or 5-methyl isomers .

- Biological Activity: Amino-substituted azepanes are pivotal in kinase inhibitor synthesis (e.g., ), where substituent positioning affects target binding .

- Purity and Availability : Commercial availability at 95% purity () ensures reliability for industrial use, though the hydroxy analogue’s purity data remain unspecified .

Biological Activity

tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a cyclic amine belonging to the azepane family, characterized by its unique molecular structure, which includes a tert-butyl group, an amino group, and a carboxylate functional group. This compound has garnered attention for its potential biological activities and therapeutic applications.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : Approximately 228.33 g/mol

- Structure : The azepane ring provides conformational flexibility, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's mechanism of action may involve:

- Binding Affinity : It exhibits binding affinity with various receptors, potentially modulating their activity.

- Enzyme Interaction : The azepane ring structure allows for interactions with enzymes, influencing their catalytic activity.

Biological Activities

Research indicates that this compound has several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative disease contexts.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating it may influence cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antimicrobial Study :

- A study demonstrated that the compound showed significant inhibition against various bacterial strains. This was assessed using standard agar diffusion methods, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.

-

Neuroprotective Research :

- In vitro studies involving neuronal cell lines indicated that this compound could reduce oxidative stress markers. This suggests a mechanism by which it may protect neurons from damage associated with oxidative stress.

-

Anticancer Activity :

- Initial findings from cancer cell line assays indicated that the compound could inhibit the growth of certain cancer cells. Further research is warranted to elucidate the specific pathways involved in this activity.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anticancer Potential |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate | Moderate | No | Limited |

| tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate | Yes | Yes | No |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-amino-3-methylazepane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Boc-protection of the amine group and azepane ring functionalization. Key steps include:

-

Amine Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) with a base like triethylamine (TEA) at 0–25°C .

-

Ring Functionalization : Methylation at the 3-position can be achieved via reductive amination or alkylation, followed by purification using silica gel column chromatography (eluent: hexane/ethyl acetate gradients) .

-

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 eq. of methylating agent) and reaction time (2–24 hours) based on intermediate stability .

Step Reagents/Conditions Purification Method Boc Protection Boc₂O, TEA, THF, 0°C → 25°C, 2–4 hr Column chromatography (SiO₂) 3-Methylation CH₃I, NaBH₃CN, MeOH, 20°C, 12 hr Recrystallization (EtOAc/Hex)

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions:

- Ventilation : Use fume hoods for synthesis and handling .

- PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) if dust is generated .

- Storage : Keep in airtight containers at –20°C, away from oxidizers and acids .

Q. How can chromatographic methods be optimized for purifying this compound?

- Methodological Answer : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation. For small-scale prep, silica gel chromatography (hexane/ethyl acetate, 3:1 to 1:2) resolves Boc-protected intermediates effectively . Monitor fractions by NMR for methylazepane ring integrity .

Advanced Research Questions

Q. How do dynamic NMR and DFT calculations resolve conformational ambiguities in tert-butyl carbamates?

- Methodological Answer :

-

Dynamic NMR : Perform variable-temperature NMR (e.g., 298–183 K) in CDCl₃ to observe chair-flip dynamics in the azepane ring. Axial-equatorial isomerization of the tert-butyl group can be quantified via line-shape analysis .

-

DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) basis set. Include explicit solvent molecules (e.g., chloroform via SMD model) to reproduce experimental equatorial preference of tert-butyl groups .

Parameter NMR Conditions DFT Settings Temperature Range 183–298 K Solvent: Chloroform (SMD) Detection ¹H/¹³C shifts, coupling constants Basis Set: 6-31G(d)

Q. What strategies address discrepancies between experimental crystallographic data and computational models?

- Methodological Answer :

- Software Cross-Validation : Refine X-ray data using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Compare bond lengths/angles with DFT-optimized structures .

- Twinned Data : For poorly diffracting crystals, employ SHELXD for structure solution and Olex2 for visualization. Use PLATON to check for missed symmetry .

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) aid in mechanistic studies of this compound?

- Methodological Answer :

- Synthesis : Introduce ¹⁵N at the 4-amino position via Boc-protected ¹⁵N-azepane precursors. Use deuterated solvents (e.g., D₂O) to track hydrogen exchange in stability studies .

- Applications : Monitor metabolic pathways via LC-MS/MS or track reaction intermediates in catalytic hydrogenation (e.g., Pd/C in D₂O) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on tert-butyl group conformation (axial vs. equatorial) in solution?

- Methodological Answer :

- Experimental : Use low-temperature NOESY NMR to detect through-space interactions between tert-butyl protons and axial/equatorial ring protons .

- Computational : Compare DFT results with/without explicit solvent. For example, implicit solvent models may favor axial conformers, while explicit solvent (e.g., 3 CHCl₃ molecules) stabilizes equatorial positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.